![molecular formula C11H11N3OS B1417504 2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one CAS No. 115163-95-6](/img/structure/B1417504.png)
2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one
Descripción general
Descripción
2-(E)-2-[(E)-1-phenylethylidene]hydrazono-1,3-thiazolan-4-one, or 2-(E)-2-PHT, is an organic compound with a unique structure and a range of potential applications in scientific research. This compound was first discovered in the late 1990s, and has since been studied for its various properties and potential applications.
Aplicaciones Científicas De Investigación
Structural Insights and Chemical Properties
- 2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one, as part of the thiazolidin-4-one family, has been studied for its structural chemistry. For instance, Cardoso et al. (2015) investigated its crystal and molecular structure using NMR and X-ray diffraction, revealing insights into its hydrazone group configuration and crystalline packing (Cardoso et al., 2015).
Antimicrobial Applications
- This compound has shown promise in antimicrobial applications. Hassan et al. (2013) synthesized derivatives that exhibited significant antibacterial activity against various bacterial strains, surpassing some conventional antibiotics in effectiveness (Hassan et al., 2013).
- Additionally, Mostafa et al. (2013) reported the synthesis of derivatives with notable antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli (Mostafa et al., 2013).
Biological Evaluation for Anti-inflammatory Properties
- In the context of anti-inflammatory agents, Helal et al. (2013) synthesized novel thiazole compounds, including derivatives of 2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one, and evaluated their efficacy. These compounds showed potential as anti-inflammatory agents, particularly in inhibiting carrageenin-induced edema (Helal et al., 2013).
Spectroscopic Characterization and Metal Complex Formation
- The compound's ability to form metal complexes has also been explored. El-Sherif (2009) synthesized hydrazone ligands from this compound and investigated their Ni(II) and Cu(II) metal complexes, offering insights into their structure and antimicrobial activities (El-Sherif, 2009).
Potential as Anti-Chagas Agent
- Its potential as a drug for treating Chagas disease has been highlighted. Rodríguez et al. (2017) developed a BODIPY-fluorophore based probe for a derivative of this compound, providing insights into its in vivo biodistribution and establishing its use in Chagas disease treatment (Rodríguez et al., 2017).
Anticancer Applications
- The compound's derivatives have been investigated for their potential as anticancer agents. Gomha et al. (2021) synthesized thiazole derivatives and evaluated their antitumor activities, finding some compounds to exhibit promising activities against MCF-7 tumor cells (Gomha et al., 2021).
Synthesis and Antimicrobial Activity of Novel Derivatives
- Ramadan (2016) synthesized a series of 2-hydrazono-2(3H)-thiazole derivatives and evaluated their antimicrobial activity, revealing significant effectiveness against certain bacterial strains (Ramadan, 2016).
Propiedades
IUPAC Name |
(2E)-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(9-5-3-2-4-6-9)13-14-11-12-10(15)7-16-11/h2-6H,7H2,1H3,(H,12,14,15)/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESUAXYVQVOGJ-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CS1)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



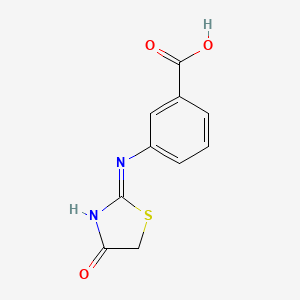
![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)
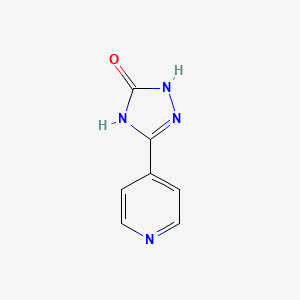
![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)
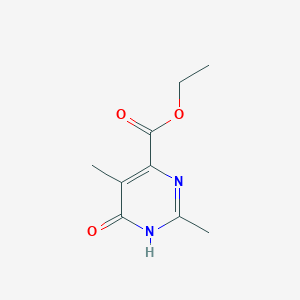
![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
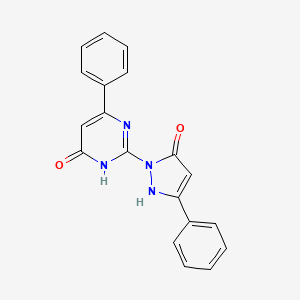
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
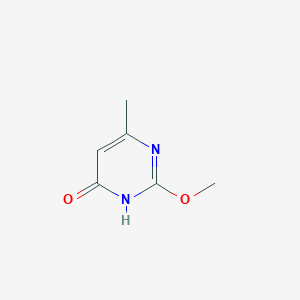
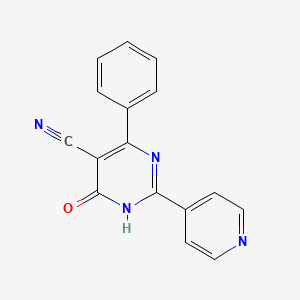
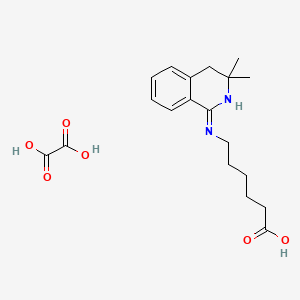
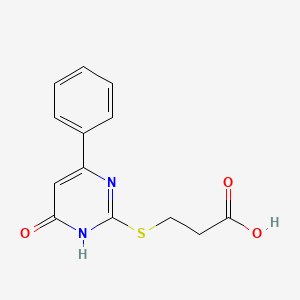
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)